molecular formula C8H10BrNO B13120618 2-(2-Bromoethyl)-3-methoxypyridine

2-(2-Bromoethyl)-3-methoxypyridine

Cat. No.: B13120618
M. Wt: 216.07 g/mol
InChI Key: WTMKVBHVJCINNG-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Pyridine (B92270) (C₅H₅N) is a fundamental six-membered aromatic heterocycle, analogous to benzene (B151609) but with one carbon-hydrogen group replaced by a nitrogen atom. This substitution has profound effects on the molecule's electronic properties and reactivity, making the pyridine ring a cornerstone of many synthetic endeavors.

2-(2-Bromoethyl)-3-methoxypyridine is a trifunctionalized pyridine derivative. It features a methoxy (B1213986) group (-OCH₃) at the 3-position and a 2-bromoethyl group (-CH₂CH₂Br) at the 2-position. This specific arrangement of functional groups on the stable pyridine core defines its chemical character and potential utility as an intermediate in multi-step syntheses.

Importance of Pyridine and Bromoethyl Moieties in Modern Synthetic Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. nih.gov The nitrogen atom in the ring can act as a hydrogen bond acceptor and a base, allowing for critical interactions with biological targets like enzymes and receptors. The methoxy group, as seen in 2-(2-Bromoethyl)-3-methoxypyridine, can further influence a molecule's solubility and electronic profile, potentially enhancing its pharmacokinetic properties. For instance, the introduction of a methoxypyridine motif in certain molecular scaffolds has been shown to improve activity and solubility. nih.gov

The 2-bromoethyl moiety is a highly valuable functional group in synthetic chemistry. It combines a two-carbon linker with a terminal bromine atom. Bromine is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. This allows for the straightforward connection of the 3-methoxypyridine (B1141550) core to other molecules containing nucleophilic groups (e.g., amines, thiols, or carbanions). This reactivity is a key strategy for constructing larger, more elaborate molecular architectures.

Overview of Research Trajectories for Alkyl-Bromo Pyridine Derivatives

Research involving alkyl-bromo pyridine derivatives generally focuses on their role as versatile synthetic intermediates. The bromine atom, whether directly attached to the pyridine ring or on an alkyl side chain, is a key site for chemical modification.

One major research trajectory involves cross-coupling reactions. Halogenated pyridines are common substrates in palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. ontosight.ai These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl structures or the introduction of various functional groups. For example, the precursor 2-bromo-3-methoxypyridine (B21398) is a valuable building block for such transformations. ontosight.aichemicalbook.com

Another significant research path is the use of these compounds as alkylating agents. The bromoethyl group of 2-(2-Bromoethyl)-3-methoxypyridine is designed for this purpose. Researchers can utilize this reactivity to link the methoxypyridine unit to a wide range of substrates, building molecules with potential applications in drug discovery and materials science. For example, the synthesis of novel gamma-secretase modulators has been accomplished using related methoxypyridine building blocks, highlighting the importance of these structures in developing new therapeutic agents. nih.gov The synthesis of related compounds often starts from precursors like 2-bromo-3-hydroxypyridine (B45599), which is then methylated to give 2-bromo-3-methoxypyridine before further functionalization. prepchem.comgoogle.com

Table 2: Properties of Precursor 2-Bromo-3-methoxypyridine

PropertyValueReference
CAS Number24100-18-3 sigmaaldrich.comchemicalbook.com
Molecular FormulaC6H6BrNO sigmaaldrich.comchemicalbook.com
Molecular Weight188.02 g/mol sigmaaldrich.com
Melting Point45-49 °C chemicalbook.comchemsynthesis.com
EINECS Number246-017-9 chemicalbook.comchemsynthesis.com

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-(2-bromoethyl)-3-methoxypyridine

InChI

InChI=1S/C8H10BrNO/c1-11-8-3-2-6-10-7(8)4-5-9/h2-3,6H,4-5H2,1H3

InChI Key

WTMKVBHVJCINNG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)CCBr

Origin of Product

United States

Synthetic Methodologies for 2 2 Bromoethyl 3 Methoxypyridine

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 2-(2-bromoethyl)-3-methoxypyridine suggests several potential disconnection points. The most straightforward approach involves the disconnection of the carbon-bromine bond, leading to the precursor 2-(2-hydroxyethyl)-3-methoxypyridine. This precursor can be further disconnected at the carbon-carbon bond of the ethyl side chain, suggesting a reaction between a 2-methyl-3-methoxypyridine derivative and a one-carbon electrophile, or a Grignard reaction involving 2-bromo-3-methoxypyridine (B21398) and ethylene (B1197577) oxide. doubtnut.comrsc.org Another key disconnection is at the ether linkage of the methoxy (B1213986) group, pointing towards 3-hydroxy-2-(2-bromoethyl)pyridine as an intermediate.

Precursor Synthesis and Functionalization

The synthesis of 2-(2-bromoethyl)-3-methoxypyridine relies on the efficient preparation of key precursors and subsequent functionalization.

Synthetic Routes to 3-Methoxypyridine (B1141550) Scaffolds

The 3-methoxypyridine core is a common starting point. A prevalent method for its synthesis involves the methylation of 3-hydroxypyridine. This can be achieved using various methylating agents in the presence of a base. A patent describes the preparation of 2-bromo-3-methoxypyridine starting from 3-hydroxypyridine, which is first brominated to 2-bromo-3-hydroxypyridine (B45599) and then methylated. google.com

A detailed procedure for the synthesis of 2-bromo-3-methoxypyridine from 2-bromo-3-pyridinol has been reported. prepchem.com This reaction utilizes methyl iodide (CH₃I) in the presence of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO).

PrecursorReagentsSolventConditionsProductYield
2-Bromo-3-pyridinolCH₃I, KOHDMSO55°-60°C2-Bromo-3-methoxypyridine68%
A representative synthesis of a 3-methoxypyridine scaffold.

Methodologies for Introduction of the Ethyl Chain

Several strategies can be employed to introduce the ethyl group at the 2-position of the 3-methoxypyridine ring.

One common approach is the reaction of 2-methylpyridine (B31789) derivatives with formaldehyde (B43269) to yield a 2-hydroxyethylpyridine. A patented method describes the synthesis of 2-hydroxyethylpyridine from 2-methylpyridine and paraformaldehyde in the presence of a catalyst and DMF as a solvent. google.com This method could be adapted for 2-methyl-3-methoxypyridine.

Another powerful method involves the use of organometallic reagents. For instance, a Grignard reagent formed from 2-bromo-3-methoxypyridine could react with ethylene oxide in a ring-opening reaction to directly install the 2-hydroxyethyl side chain. doubtnut.comrsc.org This approach offers a direct route to the key precursor 2-(2-hydroxyethyl)-3-methoxypyridine.

Alternatively, a Wittig reaction on 2-formyl-3-methoxypyridine could be employed to generate a vinyl group, which can then be reduced to the ethyl group. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgudel.edumnstate.edu The synthesis of 2-vinyl-3-methoxypyridine could also be a precursor for hydrobromination.

Regioselective Bromination Strategies on the Ethyl Chain

The final step in the proposed main synthetic route is the conversion of the hydroxyl group on the ethyl side chain to a bromine atom. This transformation can be effectively achieved using hydrobromic acid (HBr). A well-established procedure for the synthesis of 2-(bromoethyl)pyridine involves the treatment of 2-(hydroxyethyl)pyridine with concentrated HBr under reflux conditions. prepchem.com This method is expected to be directly applicable to 2-(2-hydroxyethyl)-3-methoxypyridine.

Starting MaterialReagentConditionsProductYield
2-(Hydroxyethyl)pyridineconc. HBrReflux2-(Bromoethyl)pyridine100%
A standard method for the bromination of a hydroxyethyl (B10761427) side chain on a pyridine (B92270) ring.

Other brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) could also be considered for this conversion, although care must be taken to avoid side reactions with the pyridine ring.

Direct Synthesis Approaches

While a stepwise approach is more commonly documented, the possibility of a one-pot synthesis for 2-(2-bromoethyl)-3-methoxypyridine exists, although specific examples for this exact molecule are scarce in the literature.

One-Pot Synthetic Sequences

A hypothetical one-pot synthesis could involve the in-situ generation of the Grignard reagent from 2-bromo-3-methoxypyridine, followed by the addition of ethylene oxide and subsequent treatment with a brominating agent in a single reaction vessel. However, the compatibility of the reagents and the control of reaction conditions would be critical for the success of such an approach. Multicomponent reactions, which are a cornerstone of one-pot syntheses, have been utilized for the preparation of polysubstituted pyridines, but their application to this specific target has not been reported. youtube.com

Tandem Reaction Methodologies

Tandem reactions, also known as domino or cascade reactions, present an efficient strategy for the synthesis of 2-(2-Bromoethyl)-3-methoxypyridine. These reactions combine multiple transformation steps in a single pot, which minimizes the need for isolating intermediates and reduces waste. A notable tandem approach for this compound involves the initial lithiation of 3-methoxypyridine, followed by a reaction with 1,2-dibromoethane. This process, where lithium-halogen exchange and subsequent alkylation occur sequentially, streamlines the synthesis, enhancing its practicality and efficiency.

Optimization of Reaction Conditions

The successful synthesis of 2-(2-Bromoethyl)-3-methoxypyridine hinges on the careful optimization of several reaction parameters.

Solvent Effects and Selection

The choice of solvent is a critical factor influencing reaction rates and yields. For reactions involving highly reactive organolithium reagents, aprotic solvents are generally favored to prevent their quenching. The solvent must effectively dissolve reactants and intermediates while stabilizing any charged species that form during the reaction. In one documented synthesis of a related compound, 2-bromo-3-methoxypyridine, dimethyl sulfoxide (DMSO) was used as the solvent. prepchem.com

Temperature and Pressure Parameters

Precise temperature control is crucial. The initial lithiation step is typically performed at very low temperatures, such as -78°C, to manage the reactivity of the organolithium reagent and prevent side reactions. Subsequently, the temperature may be carefully raised to facilitate the alkylation step. These reactions are generally carried out at atmospheric pressure. For instance, the synthesis of 2-bromo-3-methoxypyridine from 2-bromo-3-pyridinol involves maintaining a temperature of 55°-60° C. prepchem.com Another method for preparing 2-bromo-3-hydroxypyridine specifies cooling with an ice-salt bath to between -10 and 0°C, with the subsequent reaction temperature maintained at 10-15°C. google.com

Catalyst and Reagent Screening and Selection

The appropriate selection of catalysts and reagents is fundamental to a successful synthesis. Strong bases like n-butyllithium or lithium diisopropylamide (LDA) are commonly employed for the deprotonation of the pyridine ring. The quality and reactivity of the brominating agent, 1,2-dibromoethane, also directly affect the purity and yield of the final product. In some related syntheses of pyridine derivatives, palladium catalysts have been utilized in Suzuki cross-coupling reactions. mdpi.com For other transformations, copper(I) iodide (CuI) has been used as a catalyst, sometimes in conjunction with microwave irradiation to improve reaction efficiency. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles is vital for developing environmentally benign and economically viable synthetic routes.

Parameter Details References
Solvent Aprotic solvents like DMSO are often used. prepchem.com
Temperature Low temperatures (-78°C) for lithiation, moderately elevated temperatures (e.g., 55-60°C) for subsequent steps. prepchem.comgoogle.com
Catalysts/Reagents Strong bases (n-BuLi, LDA), brominating agents (1,2-dibromoethane), and sometimes transition metal catalysts (Pd, CuI). mdpi.comresearchgate.net
Green Chemistry Approaches Tandem reactions, microwave-assisted synthesis to improve atom economy and reaction efficiency. researchgate.netrasayanjournal.co.in

Utilization of Sustainable Solvents and Reagents

The principles of green chemistry encourage the use of solvents and reagents that reduce environmental impact and improve safety. baranlab.org The conversion of 2-(3-methoxypyridin-2-yl)ethan-1-ol to 2-(2-bromoethyl)-3-methoxypyridine typically involves a deoxybromination reaction. Traditional methods for such transformations often rely on hazardous reagents and chlorinated solvents. However, contemporary approaches offer greener alternatives.

Sustainable Solvents:

The choice of solvent is a critical factor in the environmental footprint of a chemical process. acs.org In the synthesis of pyridine derivatives, solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated hydrocarbons such as dichloromethane (B109758) (DCM) have been common. researchgate.netacs.org However, these are now recognized as having significant environmental, health, and safety concerns. Greener alternatives are increasingly being sought and adopted in industrial synthesis. acs.org

For the bromination of the precursor alcohol, more sustainable solvent choices could include:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs and sugarcane bagasse, 2-MeTHF is a viable substitute for THF and other ether-based solvents. It exhibits higher stability and a more favorable environmental profile.

Cyclopentyl methyl ether (CPME): This solvent has a high boiling point, low water solubility, and is relatively stable, making it a good replacement for chlorinated solvents in many applications.

Solvent-free conditions: In some cases, reactions can be run neat, especially with liquid reagents, or through mechanochemical methods like ball milling, which completely eliminates the need for a solvent. uc.pt

Greener Brominating Reagents:

The selection of the brominating agent is another area where significant green improvements can be made. Traditional reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective but produce stoichiometric amounts of corrosive and difficult-to-manage byproducts.

More sustainable options for the bromination of alcohols include:

N-Bromosuccinimide (NBS): While still a stoichiometric reagent, NBS is a crystalline solid that is easier and safer to handle than liquid bromine or PBr₃. wordpress.com Its reactions can often be conducted under milder conditions. However, it generates succinimide (B58015) as a byproduct and has a lower atom economy. wordpress.com

Hydrogen Bromide (HBr) with an Oxidant: The use of HBr, which can be generated from alkali metal bromides, in conjunction with a green oxidant like hydrogen peroxide (H₂O₂), presents a more atom-economical route. rsc.org This in-situ generation of bromine minimizes the handling of the hazardous elemental halogen.

Phase-Transfer Catalysis (PTC): This technique can enhance the reactivity of bromide salts (e.g., NaBr, KBr) in a biphasic system, allowing for the use of less hazardous reagents and milder conditions. crdeepjournal.orgyoutube.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the bromide anion from an aqueous phase to the organic phase containing the alcohol substrate. crdeepjournal.org

The following table summarizes a comparison of traditional versus sustainable approaches for the bromination step.

FeatureTraditional ApproachSustainable Approach
Brominating Agent PBr₃, SOBr₂, Br₂HBr/H₂O₂, NBS, NaBr with PTC
Solvent Dichloromethane, Chloroform2-MeTHF, CPME, Water, or Solvent-free
Byproducts Phosphorous acids, SO₂, Halogenated wasteSuccinimide, Water, Recyclable catalyst
Safety High toxicity, Corrosive reagentsReduced handling of hazardous materials
Atom Economy Generally lowerPotentially higher, especially with catalytic methods

Large-Scale Synthetic Considerations and Process Chemistry

The transition from laboratory-scale synthesis to large-scale industrial production introduces a new set of challenges and priorities, including process safety, efficiency, cost-effectiveness, and waste minimization. For a molecule like 2-(2-bromoethyl)-3-methoxypyridine, these considerations would heavily influence the choice of synthetic route and reaction technology.

Process Intensification and Continuous Flow Synthesis:

A significant trend in modern process chemistry is the adoption of continuous flow manufacturing. nih.govresearchgate.netresearchgate.net This approach, which involves pumping reagents through a network of tubes or microreactors, offers several advantages over traditional batch processing, particularly for large-scale production:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic reactions or the handling of hazardous intermediates. researchgate.net

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and purities. nih.gov

Scalability: Increasing production capacity can be achieved by running the flow system for longer periods or by "scaling out" (running multiple systems in parallel), which is often simpler and more reliable than scaling up a large batch reactor. researchgate.net

The bromination of 2-(3-methoxypyridin-2-yl)ethan-1-ol could be adapted to a continuous flow process. A solution of the alcohol and a suitable brominating agent (e.g., HBr in a compatible solvent) could be mixed at a T-junction and then passed through a heated reactor coil to achieve the desired conversion. The output stream could then be directly subjected to an in-line workup, such as a liquid-liquid extraction or quenching with a basic solution, before purification.

Catalyst and Reagent Selection for Scale-up:

On a large scale, the cost and handling of reagents become paramount.

Catalytic Approaches: While stoichiometric reagents like PBr₃ might be feasible in the lab, catalytic methods are highly preferred in industry. The use of a phase-transfer catalyst, for instance, would be a cost-effective and efficient option for a large-scale process. crdeepjournal.org

The following table outlines key considerations for the large-scale synthesis of 2-(2-bromoethyl)-3-methoxypyridine.

ConsiderationLaboratory ScaleLarge Scale (Process Chemistry)
Processing Mode Batch reaction in flaskContinuous flow reactor, Large batch reactor
Safety Focus Personal protective equipmentInherent process safety, minimized hazardous inventory
Heat Management Simple heating/cooling bathsPrecise temperature control via heat exchangers
Reagent Choice Often stoichiometric (e.g., PBr₃)Catalytic where possible (e.g., PTC), cost-effective
Workup/Purification Manual extraction, Flash chromatographyAutomated liquid-liquid extraction, Distillation, Crystallization
Waste Management Collection of mixed waste streamsStream segregation, solvent recycling, waste treatment

Reactivity and Reaction Mechanisms of 2 2 Bromoethyl 3 Methoxypyridine

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The carbon atom attached to the bromine in the ethyl side chain of 2-(2-Bromoethyl)-3-methoxypyridine is electrophilic and serves as a key site for nucleophilic substitution reactions. These reactions can proceed through either an intermolecular or an intramolecular pathway.

In the presence of external nucleophiles, 2-(2-Bromoethyl)-3-methoxypyridine is expected to undergo bimolecular nucleophilic substitution (SN2) reactions to yield a variety of derivatives. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

A range of nucleophiles can be employed in these transformations, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with alkoxides would yield ethers, while reaction with amines would produce substituted ethylamines. Thiolates would similarly lead to the formation of thioethers.

NucleophileProduct
Hydroxide (B78521) (e.g., NaOH)2-(2-Hydroxyethyl)-3-methoxypyridine
Cyanide (e.g., KCN)3-(3-Methoxypyridin-2-yl)propanenitrile
Azide (B81097) (e.g., NaN3)2-(2-Azidoethyl)-3-methoxypyridine
Amines (e.g., RNH2)N-Alkyl-2-(3-methoxypyridin-2-yl)ethanamine

It is important to note that the pyridine (B92270) nitrogen itself can compete with the external nucleophile, potentially leading to the formation of a pyridinium (B92312) salt as a side product, especially under neutral or acidic conditions.

One of the most significant reaction pathways for 2-(2-Bromoethyl)-3-methoxypyridine and its analogs is intramolecular cyclization. This process involves the nucleophilic pyridine nitrogen attacking the electrophilic carbon of the bromoethyl side chain, leading to the formation of fused heterocyclic ring systems.

The intramolecular SN2 reaction of 2-(2-Bromoethyl)-3-methoxypyridine is expected to form a six-membered ring, resulting in a quinolizinium (B1208727) salt. This type of cyclization is a well-documented process in the synthesis of quinolizidine (B1214090) alkaloids and related structures. The initial product of this intramolecular N-alkylation is the 7-methoxy-1,2,3,4-tetrahydroquinolizinium bromide.

While the direct synthesis of indolizidine or pyridoindolizidine systems from 2-(2-Bromoethyl)-3-methoxypyridine is not a direct pathway, this compound can serve as a precursor to more complex structures that could then undergo further reactions to form these fused systems. For example, the initial quinolizinium salt could be a building block for more elaborate heterocyclic frameworks. The synthesis of indolizines often proceeds via the Tschitschibabin reaction, where a 2-alkylpyridine reacts with an α-halo ketone, followed by cyclization of the resulting pyridinium ylide. This highlights the general propensity of 2-substituted pyridines to undergo cyclization reactions to form fused N-heterocycles.

The nitrogen atom of the pyridine ring is central to the intramolecular cyclization reactions of 2-(2-Bromoethyl)-3-methoxypyridine. Its nucleophilicity allows for the intramolecular attack on the bromoethyl side chain, initiating the ring-forming process. The lone pair of electrons on the nitrogen atom acts as the internal nucleophile, displacing the bromide leaving group.

The rate and efficiency of this cyclization are influenced by several factors. The presence of the electron-donating methoxy (B1213986) group at the 3-position is expected to increase the electron density of the pyridine ring, thereby enhancing the nucleophilicity of the nitrogen atom and facilitating the cyclization. The formation of a thermodynamically stable six-membered ring in the resulting quinolizinium system also provides a strong driving force for the reaction.

ReactantProductRing System Formed
2-(2-Bromoethyl)pyridine1,2,3,4-Tetrahydroquinolizinium bromideQuinolizinium
2-(3-Bromopropyl)pyridine6,7,8,9-Tetrahydro-5H-pyrido[1,2-a]azepinium bromidePyrido[1,2-a]azepine

Intramolecular Cyclization Reactions

Elimination Reactions to Form Unsaturated Side Chains

In the presence of a strong, non-nucleophilic base, 2-(2-Bromoethyl)-3-methoxypyridine can undergo an elimination reaction (typically E2) to form an unsaturated side chain. This reaction competes with the nucleophilic substitution pathways.

The elimination of HBr from 2-(2-Bromoethyl)-3-methoxypyridine would lead to the formation of 3-methoxy-2-vinylpyridine. The regiochemistry of this elimination is straightforward as there is only one beta-hydrogen available for abstraction on the carbon adjacent to the pyridine ring. The use of a bulky base, such as potassium tert-butoxide, would favor the E2 pathway over SN2 reactions.

Stereochemical Outcomes of Elimination Processes

The elimination of hydrogen bromide (dehydrohalogenation) from 2-(2-Bromoethyl)-3-methoxypyridine is a significant reaction pathway, typically proceeding through an E2 (bimolecular elimination) mechanism. This process involves the concerted removal of a proton from the carbon adjacent to the bromo-substituted carbon (the β-carbon) and the departure of the bromide leaving group.

A critical requirement for the E2 mechanism is a specific stereochemical arrangement known as anti-periplanar geometry, where the β-hydrogen and the bromine atom lie in the same plane but on opposite sides of the carbon-carbon bond, with a dihedral angle of approximately 180°. youtube.compearson.com The acyclic nature of the bromoethyl side chain allows for free rotation around the C-C single bond, enabling the molecule to readily adopt the necessary anti-periplanar conformation for elimination to occur.

When treated with a strong, non-nucleophilic base, 2-(2-Bromoethyl)-3-methoxypyridine undergoes elimination to form 3-methoxy-2-vinylpyridine. The base abstracts a β-hydrogen, and simultaneously, the C-Br bond breaks, forming a double bond. Because the resulting alkene (vinyl group) has two hydrogen atoms on one of its carbons, no E/Z stereoisomers are possible. Therefore, while the reaction is stereoselective, requiring a specific spatial arrangement in the transition state, it does not produce a mixture of geometric isomers. The Zaitsev rule generally predicts that eliminations favor the formation of the more substituted (and thus more stable) alkene; however, in this case, only one constitutional isomer can be formed. libretexts.org The use of bulky bases, such as potassium tert-butoxide, strongly favors the E2 pathway over competing nucleophilic substitution (SN2) reactions. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromoethyl Group

The carbon-bromine bond in the bromoethyl group serves as a reactive handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While traditional palladium catalysts can be challenging to use with primary alkyl bromides due to issues like slow oxidative addition and competing β-hydride elimination, significant advances, particularly in nickel catalysis, have provided efficient methods for these transformations. nih.gov

Carbon-Carbon Bond Formation (e.g., Heck, Sonogashira, Suzuki, Negishi)

The bromoethyl group can be coupled with various organometallic reagents to extend the carbon chain. Nickel-catalyzed cross-electrophile coupling has emerged as a powerful technique for forming C(sp²)-C(sp³) bonds from alkyl halides. nih.govscholaris.ca

Reaction Type Coupling Partner Typical Catalyst Resulting Linkage Product Example
Suzuki Coupling Aryl or Vinyl Boronic Acid/EsterNi or Pd ComplexC(sp³)–C(sp²)3-Methoxy-2-(2-phenylethyl)pyridine
Negishi Coupling Organozinc ReagentNi or Pd ComplexC(sp³)–C(sp²/sp³)3-Methoxy-2-(2-arylethyl)pyridine
Sonogashira Coupling Terminal AlkynePd/Cu ComplexC(sp³)–C(sp)3-Methoxy-2-(but-3-yn-1-yl)pyridine
Heck Reaction AlkenePd ComplexC(sp³)–C(sp²)3-Methoxy-2-(4-phenylbut-3-en-1-yl)pyridine

This table illustrates potential reactions based on the known reactivity of the bromoethyl functional group.

Dual catalytic systems, sometimes employing both nickel and another cocatalyst like cobalt, can offer enhanced reactivity and functional group tolerance for coupling various aryl and alkyl halides. nih.gov

Carbon-Heteroatom Bond Formation

While direct nucleophilic substitution is often the most straightforward method for forming carbon-heteroatom bonds with a primary alkyl bromide (see section 3.4), catalyzed reactions are also possible. For instance, palladium- or copper-catalyzed variants of the Buchwald-Hartwig amination can, under specific conditions, be applied to alkyl halides to form carbon-nitrogen bonds with amines, anilines, or other nitrogen nucleophiles. Similarly, catalyzed couplings can form ethers (C-O) and thioethers (C-S), though these are often more efficiently achieved via classic SN2 reactions.

Functional Group Interconversions and Derivatization on the Bromoethyl Chain

The primary bromoethyl group is an excellent electrophile for SN2 reactions, allowing for straightforward functional group interconversions. vanderbilt.edu The bromide ion is a good leaving group, and the primary carbon is sterically accessible to a wide variety of nucleophiles. solubilityofthings.com This pathway is fundamental to derivatizing the side chain. fiveable.me

Common transformations include:

Formation of Alcohols: Reaction with hydroxide ions (e.g., NaOH) yields 2-(2-hydroxyethyl)-3-methoxypyridine.

Formation of Ethers: Williamson ether synthesis with alkoxides (e.g., sodium ethoxide) produces the corresponding ether.

Formation of Azides: Substitution with sodium azide (NaN₃) provides 2-(2-azidoethyl)-3-methoxypyridine, a precursor that can be readily reduced to the corresponding primary amine. vanderbilt.edu

Formation of Nitriles: Reaction with cyanide salts (e.g., NaCN) extends the carbon chain by one and introduces a nitrile group, yielding 3-(3-methoxypyridin-2-yl)propanenitrile. vanderbilt.edu

Formation of Thioethers: Treatment with thiolates (e.g., sodium thiophenoxide) results in the formation of a thioether.

Nucleophile Reagent Example Functional Group Introduced Product Name
HydroxideNaOHAlcohol (-OH)2-(2-Hydroxyethyl)-3-methoxypyridine
AlkoxideNaOCH₂CH₃Ether (-OR)2-(2-Ethoxyethyl)-3-methoxypyridine
AzideNaN₃Azide (-N₃)2-(2-Azidoethyl)-3-methoxypyridine
CyanideKCNNitrile (-CN)3-(3-Methoxypyridin-2-yl)propanenitrile
ThiolateNaSPhThioether (-SR)3-Methoxy-2-(2-(phenylthio)ethyl)pyridine
AmineNH₃Amine (-NH₂)2-(3-Methoxypyridin-2-yl)ethan-1-amine

This table presents expected products from SN2 reactions on the bromoethyl chain.

Studies on Regioselectivity and Chemoselectivity in Chemical Transformations

Chemoselectivity is a crucial consideration when working with 2-(2-Bromoethyl)-3-methoxypyridine due to the presence of multiple reactive sites:

The Bromoethyl Chain: An electrophilic carbon susceptible to SN2 substitution and β-hydrogens susceptible to E2 elimination.

The Pyridine Nitrogen: A Lewis basic and nucleophilic site that can be protonated by acids or alkylated.

The Pyridine Ring: An aromatic ring that can potentially undergo electrophilic or nucleophilic aromatic substitution, with the methoxy group acting as an electron-donating directing group. evitachem.comontosight.ai

Controlling the outcome of a reaction depends on the careful choice of reagents and conditions. slideshare.netdalalinstitute.com

SN2 vs. E2: The competition between substitution and elimination at the bromoethyl chain is a classic example of chemoselectivity. Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination. libretexts.org Strong, non-bulky nucleophiles (e.g., CN⁻, N₃⁻) in polar aprotic solvents (e.g., DMSO, DMF) favor the SN2 pathway. vanderbilt.edu

Reaction at Nitrogen vs. Side Chain: In the presence of an alkylating agent, reaction could potentially occur at the pyridine nitrogen (quaternization) or the bromoethyl group. However, the bromoethyl group is an intramolecular alkylating agent. In some cases, especially with heat or a base, intramolecular cyclization can occur where the pyridine nitrogen attacks the electrophilic carbon of the side chain to form a bicyclic quaternary ammonium (B1175870) salt.

Regioselectivity on the Ring: For electrophilic aromatic substitution, the electron-donating methoxy group and the alkyl group would direct incoming electrophiles, though the pyridine nitrogen's deactivating effect (when protonated) makes such reactions challenging. ontosight.ai Careful control of pH is necessary to prevent protonation of the ring nitrogen.

Mechanistic Elucidation Through Experimental and Computational Approaches

While specific mechanistic studies on 2-(2-Bromoethyl)-3-methoxypyridine are not widely documented in foundational literature, its reactivity can be understood through well-established principles, and its mechanisms can be probed using standard techniques.

Experimental Approaches:

Kinetic Studies: Measuring reaction rates as a function of substrate and reagent concentrations can help determine the reaction order and distinguish between mechanisms (e.g., unimolecular SN1/E1 vs. bimolecular SN2/E2). For example, an E2 reaction would show second-order kinetics, dependent on both the substrate and base concentration.

Isotopic Labeling: The kinetic isotope effect (KIE) can be observed by replacing the β-hydrogens with deuterium. A significant slowing of the elimination rate upon deuteration would confirm that the C-H bond is broken in the rate-determining step, a key feature of the E2 mechanism.

Intermediate Trapping/Isolation: For metal-catalyzed coupling, attempts can be made to isolate or spectroscopically observe proposed catalytic intermediates (e.g., oxidative addition products or transmetalation complexes) to validate the steps of the catalytic cycle. nih.gov

Computational Approaches:

Density Functional Theory (DFT): Computational modeling is a powerful tool for mapping the potential energy surface of a reaction. DFT calculations can be used to determine the structures and energies of reactants, transition states, and products. This allows for the comparison of different possible pathways (e.g., SN2 vs. E2) by calculating their activation barriers. For cross-coupling reactions, DFT can elucidate the intricate ligand effects and oxidation state changes of the metal catalyst throughout the catalytic cycle. nih.gov

By applying these experimental and computational methods, a detailed, quantitative understanding of the reactivity, selectivity, and mechanisms governing the transformations of 2-(2-Bromoethyl)-3-methoxypyridine can be achieved.

Advanced Spectroscopic and Computational Characterization Methodologies

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural analysis of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(2-Bromoethyl)-3-methoxypyridine, the expected ¹H NMR spectrum would exhibit distinct signals for the protons on the pyridine (B92270) ring and the bromoethyl side chain. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The methylene (B1212753) protons of the bromoethyl group would likely appear as two triplets, with the protons adjacent to the bromine atom being more deshielded and appearing further downfield than those adjacent to the pyridine ring. The methoxy (B1213986) group would present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-(2-Bromoethyl)-3-methoxypyridine would give a distinct signal. libretexts.org The chemical shifts of the carbon atoms in the pyridine ring would be influenced by the nitrogen atom and the methoxy substituent. libretexts.org The carbon of the methoxy group would appear in the upfield region (around δ 55-60 ppm), while the carbons of the bromoethyl chain would also have characteristic chemical shifts. The carbon atom bonded to the bromine would be expected at a lower field compared to the other methylene carbon.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule. wikipedia.org A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the bromoethyl chain and the coupling relationships between the aromatic protons on the pyridine ring. wikipedia.org An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C spectrum. wikipedia.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-(2-Bromoethyl)-3-methoxypyridine would be expected to show characteristic absorption bands corresponding to its structural features. Key expected vibrational frequencies include C-H stretching vibrations from the aromatic ring and the alkyl chain, C=C and C=N stretching vibrations characteristic of the pyridine ring, and C-O stretching of the methoxy group. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.

Functional GroupExpected Vibrational Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
C=C and C=N Stretch (Pyridine Ring)1600-1400
C-O Stretch (Methoxy)1250-1000
C-Br Stretch700-500

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For 2-(2-Bromoethyl)-3-methoxypyridine, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would likely involve the loss of the bromine atom, the ethyl group, or other small fragments, providing further confirmation of the structure.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

Gas Chromatography (GC) for Purity Assessment and Separation

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile and thermally stable compounds. It is an excellent method for assessing the purity of 2-(2-Bromoethyl)-3-methoxypyridine and for separating it from starting materials, byproducts, or other impurities. A specific GC method would involve optimizing parameters such as the type of capillary column, the temperature program of the oven, the injector temperature, and the detector type (commonly a flame ionization detector or a mass spectrometer). The retention time of the compound would be a characteristic property under a given set of conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the separation of 2-(2-Bromoethyl)-3-methoxypyridine from reaction mixtures and potential impurities. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of the target compound.

A typical HPLC method for the analysis of a moderately polar compound like 2-(2-Bromoethyl)-3-methoxypyridine would involve a reversed-phase column, such as a C18 column. The mobile phase would likely consist of a mixture of an aqueous component (water, often with a pH modifier like formic acid or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient or isocratic elution profile would be optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities.

Table 1: Illustrative HPLC Parameters for Purity Determination

ParameterExample ConditionPurpose
Column C18, 4.6 x 150 mm, 5 µmStationary phase for separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic component for elution of the compound.
Gradient 5% B to 95% B over 15 minTo ensure elution of compounds with varying polarities.
Flow Rate 1.0 mL/minTo maintain consistent retention times and peak shapes.
Detection UV at 270 nmThe pyridine ring provides a chromophore for UV detection.
Injection Volume 5 µLA small, precise volume for quantitative analysis.

The purity of a sample of 2-(2-Bromoethyl)-3-methoxypyridine would be determined by integrating the area of its peak and expressing it as a percentage of the total area of all observed peaks. For preparative HPLC, the conditions would be scaled up with a larger column and higher flow rates to isolate the pure compound.

Computational Chemistry Approaches

Computational chemistry provides invaluable insights into the intrinsic properties of a molecule like 2-(2-Bromoethyl)-3-methoxypyridine, complementing experimental data and guiding further research.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For 2-(2-Bromoethyl)-3-methoxypyridine, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict a range of important properties.

These calculations can determine the optimized molecular geometry, bond lengths, and bond angles. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to compute various reactivity descriptors. The distribution of electron density and the molecular electrostatic potential (MEP) map can reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. For instance, the nitrogen atom in the pyridine ring is expected to be a site of high electron density.

Table 2: Predicted Electronic Properties from a Hypothetical DFT Calculation

PropertyPredicted ValueSignificance
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment 2.5 DMeasure of the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a flexible molecule like 2-(2-Bromoethyl)-3-methoxypyridine, which has a rotatable ethyl bromide side chain, MD simulations can provide a detailed understanding of its conformational landscape.

By simulating the molecule in a solvent box (e.g., water or an organic solvent) over a period of nanoseconds, the preferred dihedral angles and the rotational energy barriers of the side chain can be determined. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological system or a crystal lattice.

MD simulations also allow for the study of intermolecular interactions. By simulating multiple molecules of 2-(2-Bromoethyl)-3-methoxypyridine together, one can observe how they aggregate and interact, providing insights into the forces that govern its bulk properties, such as its boiling point and solubility.

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insights

To understand the chemical reactions that 2-(2-Bromoethyl)-3-methoxypyridine may undergo, such as nucleophilic substitution at the bromoethyl group, reaction pathway modeling can be performed. This computational technique involves mapping the potential energy surface of a reaction.

Using methods like DFT, the structures of the reactants, products, and any intermediates are optimized. The transition state (TS), which is the highest energy point along the reaction coordinate, is located. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a critical factor in determining the reaction rate.

Frequency calculations are performed on the optimized structures to confirm that the reactants and products are at energy minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). The vibrational mode corresponding to the imaginary frequency at the transition state represents the motion of the atoms as they transform from reactants to products. This analysis provides a detailed, atomistic view of the reaction mechanism.

Table 3: Hypothetical Reaction Pathway Analysis for a Nucleophilic Substitution

ParameterDescription
Reactants 2-(2-Bromoethyl)-3-methoxypyridine + Nucleophile (e.g., OH⁻)
Transition State Structure where the nucleophile is partially bonded and the bromide is partially detached.
Product 2-(2-Hydroxyethyl)-3-methoxypyridine + Br⁻
Activation Energy The energy barrier that must be overcome for the reaction to occur.

Through the rigorous application of these advanced spectroscopic and computational methodologies, a comprehensive understanding of the purity, structure, reactivity, and dynamic behavior of 2-(2-Bromoethyl)-3-methoxypyridine can be achieved, providing a solid foundation for its potential applications in various fields of chemical science.

Future Directions and Emerging Research Avenues for 2 2 Bromoethyl 3 Methoxypyridine

Exploration of Novel and Unprecedented Synthetic Pathways

One promising area is the application of C-H activation strategies, which would allow for the direct functionalization of the pyridine (B92270) ring, potentially simplifying the synthetic route. researchgate.netbeilstein-journals.orgrsc.orgresearchgate.net For instance, developing a method to directly introduce the bromoethyl group onto a pre-existing 3-methoxypyridine (B1141550) core would be a significant advancement. Furthermore, metal-free annulation reactions, such as the [3+3] annulation between enamines and dichloromethyl peroxides, offer a new avenue for constructing complex pyridine scaffolds under mild conditions. mdpi.com

Development of Asymmetric Synthesis Methodologies

The development of asymmetric synthetic routes to chiral derivatives of 2-(2-Bromoethyl)-3-methoxypyridine is a critical area for future research. Chiral pyridines are of great interest in medicinal chemistry due to their potential for stereospecific interactions with biological targets. rsc.orgrsc.orgresearchgate.netacs.org

Future work could focus on copper-catalyzed asymmetric alkylation of the pyridine ring, potentially using a precursor to the bromoethyl group. researchgate.net Another approach could involve the enantioselective synthesis of chiral pyridine-aminophosphine ligands that could then be used in asymmetric hydrogenation or other transformations. rsc.org The development of catalytic asymmetric Heine reactions of meso-N-(2-picolinoyl)-aziridines could also provide a novel route to chiral pyridine-oxazolines. rsc.org A rhodium-catalyzed asymmetric reductive Heck reaction could also be explored to introduce chirality at the ethyl side chain. nih.gov

Integration into Continuous Flow Chemistry Systems for Enhanced Efficiency

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.net The integration of the synthesis of 2-(2-Bromoethyl)-3-methoxypyridine into continuous flow systems represents a significant area for future research.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. mdpi.comfrontiersin.org For example, the N-oxidation of pyridine derivatives has been successfully demonstrated in a continuous flow microreactor with high efficiency. frontiersin.org This technology could be adapted for various steps in the synthesis of the target compound. The use of packed-bed microreactors with solid-supported catalysts could further enhance the sustainability of the process.

Applications in Diversity-Oriented Synthesis for Chemical Space Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules for high-throughput screening and drug discovery. acs.orgcam.ac.ukcam.ac.uk 2-(2-Bromoethyl)-3-methoxypyridine is an ideal scaffold for DOS due to the reactive bromoethyl group, which can serve as a point for diversification.

Future research could utilize this compound in build/couple/pair strategies to create macrocyclic compound libraries. cam.ac.uk The bromoethyl group can be readily converted to other functionalities, such as azides, which can then undergo "click chemistry" reactions to introduce a wide range of substituents, rapidly expanding the chemical space around the 3-methoxypyridine core. pitt.edu This would enable the generation of a large number of analogs for biological screening. acs.org

Discovery of Undiscovered Reactivity Patterns and Transformation Pathways

The interplay between the bromoethyl group, the methoxy (B1213986) group, and the pyridine nitrogen in 2-(2-Bromoethyl)-3-methoxypyridine could lead to novel and undiscovered reactivity patterns. Future research should aim to explore these possibilities.

For instance, intramolecular reactions could be investigated, where the bromoethyl chain reacts with the pyridine nitrogen or the methoxy group under specific conditions to form novel heterocyclic systems. The electronic properties of the pyridine ring, modulated by the methoxy group, could also influence the reactivity of the C-Br bond in unexpected ways. researchgate.netchemrxiv.org Studies on the functionalization of pyridines at positions remote to the nitrogen atom using novel organometallic reagents could also be applied to this system. chemrxiv.org

Potential for Sustainable and Bio-Inspired Syntheses

The principles of green chemistry are increasingly important in chemical synthesis. nih.govresearchgate.netnih.govbiosynce.com Future research on 2-(2-Bromoethyl)-3-methoxypyridine should focus on developing more sustainable and environmentally friendly synthetic methods. This could involve the use of greener solvents, renewable starting materials, and catalytic rather than stoichiometric reagents. researchgate.netnih.govbiosynce.com

Biocatalysis, using whole-cell systems or isolated enzymes, offers a promising avenue for the sustainable synthesis of pyridine derivatives. rsc.org For example, recombinant microbial cells could be engineered to perform specific transformations on the pyridine core or its precursors. rsc.org Bio-inspired synthetic strategies, mimicking the biosynthetic pathways of naturally occurring pyridine alkaloids, could also lead to novel and efficient routes to 2-(2-Bromoethyl)-3-methoxypyridine and its analogs.

Theoretical Predictions and Design for Next-Generation Derivatives and Analogues

Computational chemistry and in silico drug design are powerful tools for predicting the properties of molecules and designing new ones with desired characteristics. researchgate.netresearchgate.netnih.govacs.orgtjnpr.org These approaches can be applied to 2-(2-Bromoethyl)-3-methoxypyridine to guide the synthesis of next-generation derivatives and analogs.

Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of derivatives based on their molecular descriptors. researchgate.netacs.org Molecular docking studies can be used to predict how these molecules might bind to specific biological targets, such as enzymes or receptors. nih.govnih.govnih.gov Furthermore, density functional theory (DFT) calculations can be employed to predict heats of formation, detonation properties, and thermal stability of novel energetic materials based on the pyridine scaffold. researchgate.net These computational methods can help to prioritize synthetic targets and accelerate the discovery of new bioactive compounds. acs.orgbioworld.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.